![molecular formula C6H12ClN B3107135 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 1609403-44-2](/img/structure/B3107135.png)
2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride
Overview
Description
“2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride” is a chemical compound with the molecular formula C6H11N.ClH . It has a molecular weight of 133.62 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11N.ClH/c1-2-6-4-3-5-7-6;/h3-4,6-7H,2,5H2,1H3;1H . This indicates that the molecule consists of a pyrrole ring with an ethyl group attached to one of the carbon atoms and a hydrogen chloride group attached to the nitrogen atom.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Scientific Research Applications
Diketopyrrolopyrroles Synthesis and Optical Properties
Diketopyrrolopyrroles (DPPs) are derivatives of pyrrole that have seen extensive use in various applications due to their exceptional optical properties. These compounds are widely utilized as high-quality pigments and have applications in field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their straightforward synthesis, combined with stability and near-unity fluorescence quantum yield, positions DPPs as a key focus for future applications in real-world technologies (Grzybowski & Gryko, 2015).
Bioactive Pyrrole-based Compounds in Drug Discovery
Pyrrole rings are a common motif in drug discovery, leading to a variety of pyrrole-based drugs on the market. The synthesis of pyrrole and its derivatives has been inspired by natural products, leading to compounds with significant anticancer, antimicrobial, and antiviral activities. The pyrrole nucleus serves as a crucial pharmacophore unit in many drugs, highlighting its importance in medicinal chemistry (Li Petri et al., 2020).
N-confused Calix[4]pyrroles and Anion Binding
N-confused calix[4]pyrroles (NCCPs) are a novel class of pyrrole-based macrocycles that have garnered interest for their unique anion-binding properties. These compounds differ from regular calix[4]pyrroles in their binding mode, offering a different approach to anion sensing and binding, which could lead to various applications in sensing technologies (Anzenbacher et al., 2006).
properties
IUPAC Name |
2-ethyl-2,5-dihydro-1H-pyrrole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-3-5-7-6;/h3-4,6-7H,2,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKDOLJYFHFNJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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